Cas no 256411-39-9 (Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate)

Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-Boc-4-(Cyanomethyl)piperidine
- (1-Boc-Piperidin-4-yl)Acetonitrile
- 1-BOC-4-cyanomethylpiperidine
- 1-Piperidinecarboxylic acid, 4-(cyanomethyl)-, 1,1- dimethylethyl ester
- 4-(CYANOMETHYL)PIPERIDINE, N-BOC PROTECTED
- tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate
- 1-Boc-3-Cyanomethylpiperidine
- 4-Cyanomethyl-piperidine-1-carboxylic acid tert-butyl ester
- 1-Piperidinecarboxylic acid, 4-(cyanomethyl)-, 1,1-dimethylethyl ester
- PubChem18864
- tert-butyl4-(cyanomethyl)piperidine-1-carboxylate
- KSC556C7J
- LARQASBBVGBMDA-UHFFFAOYSA-N
- EBD18558
- 1-N-Boc-4-(cyanomethyl)piperid
- EN300-40045
- DTXSID30623842
- AM10574
- CS-W003646
- FT-0652625
- HF-0217
- 256411-39-9
- SCHEMBL123942
- AKOS015841240
- AC-27444
- MFCD09801019
- SB22005
- 4-cyanomethylpiperidine-1-carboxylic acid t-butyl ester
- A5154
- SY008022
- 4-(cyanomethyl)piperidine-1-carboxylic acid tert-butyl ester
- Z406694092
- J-524654
- DB-012553
- Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate
-
- MDL: MFCD09801019
- Inchi: 1S/C12H20N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-6,8-9H2,1-3H3
- InChI Key: LARQASBBVGBMDA-UHFFFAOYSA-N
- SMILES: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N1C([H])([H])C([H])([H])C([H])(C([H])([H])C#N)C([H])([H])C1([H])[H])=O
Computed Properties
- Exact Mass: 224.15200
- Monoisotopic Mass: 224.152
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.3
- XLogP3: 1.5
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.04
- Melting Point: No data available
- Boiling Point: 344.2°C at 760 mmHg
- Flash Point: 344.274 °C at 760 mmHg
- Refractive Index: 1.475
- PSA: 53.33000
- LogP: 2.48508
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280;P305+P351+P338
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T135600-10mg |
tert-Butyl 4-(Cyanomethyl)piperidine-1-carboxylate |
256411-39-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
TRC | T135600-50mg |
tert-Butyl 4-(Cyanomethyl)piperidine-1-carboxylate |
256411-39-9 | 50mg |
$ 65.00 | 2022-06-03 | ||
Ambeed | A128532-10g |
1-Boc-4-(Cyanomethyl)piperidine |
256411-39-9 | 95% | 10g |
$49.0 | 2024-07-28 | |
abcr | AB338893-5 g |
tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate, 95%; . |
256411-39-9 | 95% | 5g |
€143.00 | 2023-04-26 | |
eNovation Chemicals LLC | K11099-5g |
1-Boc-4-(cyanomethyl)piperidine |
256411-39-9 | 97% | 5g |
$125 | 2024-05-24 | |
Enamine | EN300-40045-5.0g |
tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate |
256411-39-9 | 95.0% | 5.0g |
$124.0 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052771-25g |
1-Boc-4-(Cyanomethyl)piperidine |
256411-39-9 | 98% | 25g |
¥1485 | 2023-04-14 | |
abcr | AB338893-1g |
tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate, 95%; . |
256411-39-9 | 95% | 1g |
€84.90 | 2025-03-19 | |
abcr | AB338893-5g |
tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate, 95%; . |
256411-39-9 | 95% | 5g |
€102.80 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052771-10g |
1-Boc-4-(Cyanomethyl)piperidine |
256411-39-9 | 98% | 10g |
¥651 | 2023-04-14 |
Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate Related Literature
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
Additional information on Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate
Research Brief on Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (CAS: 256411-39-9) in Chemical Biology and Pharmaceutical Applications
Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (CAS: 256411-39-9) is a key intermediate in the synthesis of biologically active compounds, particularly in the development of pharmaceuticals targeting central nervous system (CNS) disorders and cancer therapeutics. Recent studies have highlighted its utility in the construction of piperidine-based scaffolds, which are prevalent in drug discovery due to their versatility and pharmacological properties. This research brief consolidates the latest findings on the compound's applications, synthetic methodologies, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate as a precursor in the synthesis of novel gamma-aminobutyric acid (GABA) receptor modulators. The research team employed a multi-step synthetic route, starting with the Boc-protected piperidine derivative, to achieve high yields and enantioselectivity. The resulting compounds exhibited promising activity in preclinical models of epilepsy and anxiety disorders, underscoring the importance of this intermediate in CNS drug development.
In the field of oncology, a recent patent application (WO2023056789) disclosed the compound's role in the synthesis of small-molecule inhibitors targeting protein-protein interactions in cancer cells. The cyanomethyl group at the 4-position of the piperidine ring was found to be crucial for binding affinity, as confirmed by X-ray crystallography and molecular docking studies. These findings suggest that modifications of Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate could lead to the development of next-generation anticancer agents with improved specificity and reduced off-target effects.
Advances in synthetic chemistry have also expanded the utility of this compound. A 2024 report in Organic Process Research & Development described a scalable, green chemistry approach to producing Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate using continuous flow technology. This method significantly reduced reaction times and waste generation compared to traditional batch processes, addressing key challenges in industrial-scale pharmaceutical manufacturing.
From a mechanistic perspective, recent computational studies have provided insights into the compound's reactivity. Density functional theory (DFT) calculations revealed that the steric hindrance from the tert-butyloxycarbonyl (Boc) protecting group influences the regioselectivity of subsequent reactions at the piperidine nitrogen. These findings are guiding the design of more efficient synthetic routes for derivatives of this important intermediate.
Looking forward, the versatility of Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate continues to attract research attention. Current investigations are exploring its use in the development of positron emission tomography (PET) tracers for neurodegenerative diseases, leveraging the cyanomethyl group for radiofluorination. Additionally, its potential as a building block for proteolysis-targeting chimeras (PROTACs) represents an exciting frontier in targeted protein degradation therapeutics.
In conclusion, Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (256411-39-9) remains a valuable tool in medicinal chemistry, with expanding applications across multiple therapeutic areas. The compound's unique structural features and synthetic accessibility position it as a critical component in the development of novel pharmaceutical agents. Continued research into its derivatives and applications is expected to yield significant advancements in drug discovery and development.
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